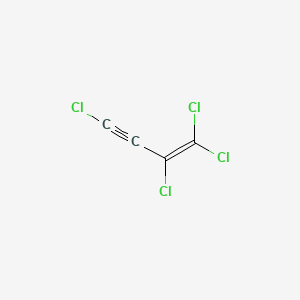
1,1,2,4-Tetrachlorobut-1-en-3-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,4-Tetrachlorobut-1-en-3-yne is an organic compound with the molecular formula C₄Cl₄ It is a chlorinated derivative of buten-3-yne, characterized by the presence of four chlorine atoms attached to the carbon backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,2,4-Tetrachlorobut-1-en-3-yne can be synthesized through the chlorination of buten-3-yne. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective chlorination of the buten-3-yne molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous flow of chlorine gas over buten-3-yne in a reactor vessel, with the reaction being monitored and controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,4-Tetrachlorobut-1-en-3-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic reagents like sodium hydroxide or ammonia can be employed under appropriate conditions.
Major Products Formed
Oxidation: Chlorinated carboxylic acids or ketones.
Reduction: Less chlorinated derivatives of buten-3-yne.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,2,4-Tetrachlorobut-1-en-3-yne has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex chlorinated organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1,2,4-Tetrachlorobut-1-en-3-yne involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2-Tetrachloroethane: Another chlorinated organic compound with similar properties.
1,2,2,4-Tetrachlorobutane: Shares structural similarities but differs in the position of chlorine atoms.
1,1,3,4-Tetrachloro-1,2,2,3,4,4-hexafluorobutane: A fluorinated and chlorinated derivative with distinct chemical behavior.
Uniqueness
1,1,2,4-Tetrachlorobut-1-en-3-yne is unique due to its specific arrangement of chlorine atoms and the presence of a triple bond in its structure
Eigenschaften
CAS-Nummer |
5658-91-3 |
|---|---|
Molekularformel |
C4Cl4 |
Molekulargewicht |
189.8 g/mol |
IUPAC-Name |
1,1,2,4-tetrachlorobut-1-en-3-yne |
InChI |
InChI=1S/C4Cl4/c5-2-1-3(6)4(7)8 |
InChI-Schlüssel |
YOKYQLFAWHTQRR-UHFFFAOYSA-N |
Kanonische SMILES |
C(#CCl)C(=C(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


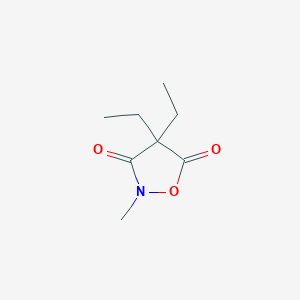
![Methyl 3-[4-(ethylamino)phenyl]propanoate](/img/structure/B14734217.png)
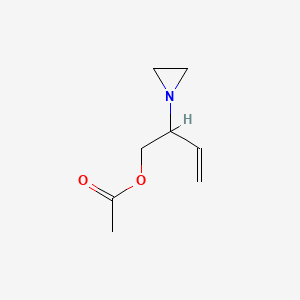
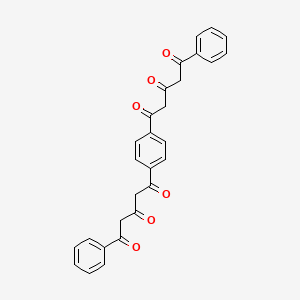
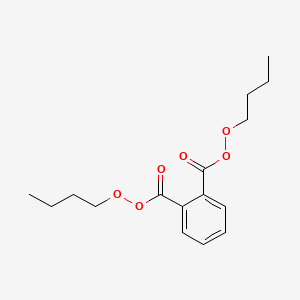
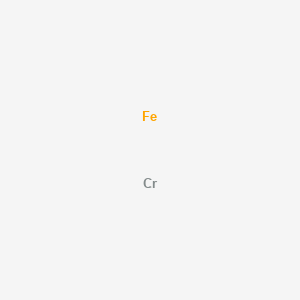
![(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium](/img/structure/B14734252.png)
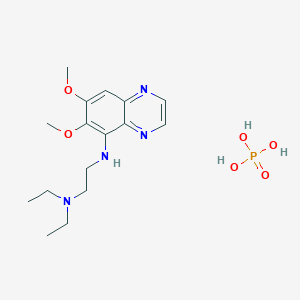
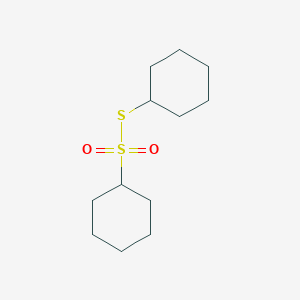
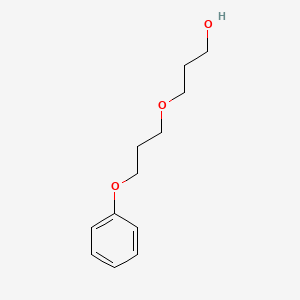
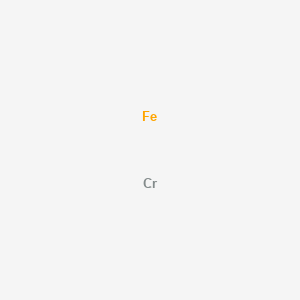
![N-[(2-cyanophenyl)thiocarbamoyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B14734282.png)
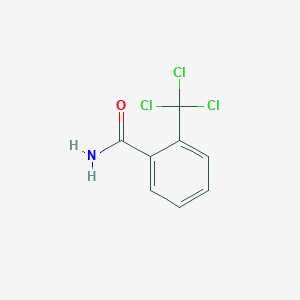
![N-[6-Fluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3-nitrobenzamide](/img/structure/B14734293.png)
